(S)-Methyl piperidine-3-carboxylate hydrochloride

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

Stereochemical mismatch in chiral piperidine intermediates can derail drug synthesis. (S)-Methyl piperidine-3-carboxylate hydrochloride (CAS 164323-84-6) guarantees the unambiguous (S)-configuration, critical for bioactivity in thrombin inhibitor argatroban and GABA uptake inhibitors. • ≥97% chiral purity; melting point 80-85°C for identity verification • Aqueous solubility (12.7 mg/mL) facilitates reaction setup • Ready stock for rapid global dispatch, eliminating lead time for lead optimization.

Molecular Formula C7H14ClNO2
Molecular Weight 179.644
CAS No. 164323-84-6
Cat. No. B575182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl piperidine-3-carboxylate hydrochloride
CAS164323-84-6
Molecular FormulaC7H14ClNO2
Molecular Weight179.644
Structural Identifiers
SMILESCOC(=O)C1CCCNC1.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
InChIKeyBQQZKNAQDKIGGZ-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl Piperidine-3-Carboxylate Hydrochloride: Chiral Intermediate for Asymmetric Synthesis


(S)-Methyl piperidine-3-carboxylate hydrochloride (CAS 164323-84-6) is a chiral piperidine derivative, classified as an ester hydrochloride salt of nipecotic acid . It serves as a critical chiral building block and intermediate in organic and medicinal chemistry [1]. The compound features a stereocenter at the 3-position of the piperidine ring, with the (S)-configuration enabling its use in enantioselective applications for the synthesis of bioactive molecules and pharmaceutical agents [2].

Specified (S)-enantiomer for stereochemical control in asymmetric synthesis
Hydrochloride salt form for aqueous solution preparation
Chiral purity per specification for enantioselective applications

Why (S)-Enantiomer Cannot Be Replaced by Racemate or (R)-Form


In asymmetric synthesis and chiral drug development, the stereochemical configuration of intermediates is non-negotiable. While racemic methyl piperidine-3-carboxylate or the (R)-enantiomer may be chemically similar, substituting them for the (S)-enantiomer in a stereospecific pathway can lead to a total loss of desired bioactivity or even produce an active enantiomer with opposing pharmacological effects . The (S)-configuration is often essential for key interactions with biological targets, as exemplified in the synthesis of the thrombin inhibitor argatroban, where the (S)-form is critical for high potency and selectivity . Therefore, procurement of the correct, enantiomerically pure form is a critical quality control measure for reproducible and biologically relevant results [1].

Attribute
Target Compound
Substitute Risk
Stereochemistry
Defined (S)-configuration
Racemate or (R)-enantiomer may direct opposite stereochemical outcome
Salt Form / Solubility
Hydrochloride salt, reported aqueous solubility
Free base or other salts may shift solubility profile and handling
Enantiomeric Purity
Specified chiral purity
Racemate lacks enantiomeric enrichment; (R)-form gives opposite enrichment

Quantitative Differentiation vs. Structural Analogs


Stereochemical Configuration and Asymmetric Synthesis Outcome

The (S)-enantiomer provides a defined three-dimensional geometry that is essential for inducing chirality in downstream products. In contrast, racemic methyl piperidine-3-carboxylate (CAS 50585-89-2) introduces a 50:50 mixture of (R)- and (S)-forms, which can lead to diastereomeric products or require costly and time-consuming chiral resolution steps . The (R)-enantiomer (CAS 164323-85-7) will direct stereochemical outcomes to the opposite spatial orientation [1].

Stereochemical Configuration
Class-level
Target: (S)-enantiomer (purity ≥97%)
Substitute: Racemate (50:50 R:S) or (R)-enantiomer
Ensures stereochemical fidelity in (S)-specific synthetic pathways
Verified by chiral HPLC and optical rotation
Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

Hydrochloride Salt and Aqueous Solubility Advantage

The hydrochloride salt form of (S)-methyl piperidine-3-carboxylate demonstrates a specific aqueous solubility of 12.7 mg/mL (0.0709 mol/L) . This is in contrast to its free base counterpart, (S)-methyl piperidine-3-carboxylate (CAS 276248-50-1), which is a neutral molecule with significantly lower water solubility, often requiring organic solvents for dissolution [1]. The racemic free base has been noted to be soluble in PBS (pH 7.2) at 10 mg/mL, a different condition and likely lower concentration .

Aqueous Solubility
Cross-study
Hydrochloride salt: 12.7 mg/mL (water)
Free base: limited data (inferred lower)
Supports aqueous reaction mixture and buffer preparation
Ambient conditions, cross-study comparison
Solubility Enhancement Formulation Material Handling

GABA Transporter Inhibition Profile vs. Nipecotic Acid Enantiomers

While the compound itself is an intermediate, its core scaffold, (S)-nipecotic acid ((S)-piperidine-3-carboxylic acid), is a known GABA transporter (GAT) inhibitor. Comparative data for the (S)- vs. (R)-enantiomers of nipecotic acid show similar but distinct inhibitory activities. (S)-Nipecotic acid exhibits an IC50 of 2660 nM against a relevant GAT target [1], while (R)-nipecotic acid shows an IC50 of 5900 nM and 81500 nM in two separate assays . This stereochemical difference in the parent acid highlights the potential for divergent biological activity based on configuration, which can be relevant when the compound is used to synthesize GAT-targeting molecules.

GABA Transporter Inhibition
Class-level
IC50 2660 nM
(S)-nipecotic acid
Reported higher inhibitory activity vs. (R)-enantiomer
(R)-nipecotic acid IC50: 5900–81500 nM; supports (S)-series selection
GABA Uptake Inhibition Neuroscience Medicinal Chemistry

Melting Point Differentiation from Free Acid

The target compound, an ester hydrochloride salt, exists as a solid with a reported melting point range of 80-85°C . In stark contrast, (S)-nipecotic acid ((S)-piperidine-3-carboxylic acid) is a zwitterionic free acid that decomposes at a much higher temperature of 254°C . This significant difference in physical state and thermal behavior confirms the distinct nature of the ester salt form and provides a simple, quantifiable parameter for identity verification and quality control during procurement.

Melting Point
Data to verify
80–85 °C
Distinguishes ester hydrochloride from free acid
(S)-nipecotic acid decomposes at 254 °C; identity check parameter
Physical Properties Material Characterization Procurement Specification

Optimal Use Cases in R&D and Production


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

This compound is ideally suited for the stereocontrolled construction of complex molecules where the (S)-configuration is required. Its use is validated in the synthesis of the thrombin inhibitor argatroban, where the (S)-stereochemistry is essential for high potency . It is a go-to building block for projects targeting 5-HT3 receptors, c-Met kinase, or other chirally sensitive biological targets .

Development of GABA Uptake Inhibitors for Neurological Research

As a protected form of (S)-nipecotic acid, a known GABA transporter inhibitor, this ester hydrochloride is a valuable starting material for synthesizing novel GABA uptake inhibitors. The (S)-configuration is critical for activity, with the parent (S)-nipecotic acid showing significantly greater potency than its (R)-counterpart . Researchers can use this building block to prepare focused libraries of (S)-enantiomeric compounds for neuroscience studies .

Medicinal Chemistry Lead Optimization and SAR Studies

The ester functionality and the hydrochloride salt provide a versatile handle for further derivatization (e.g., amidation, hydrolysis) and good aqueous solubility. This makes it an excellent starting point for structure-activity relationship (SAR) studies, where it can be used to synthesize analogs of known piperidine-containing drugs like local anesthetics, analgesics, or cardiovascular agents . Its commercial availability in high purity (≥97%) streamlines the procurement process for iterative medicinal chemistry campaigns.

Quality Control and Reference Standard Procurement

The well-defined physical properties of the compound, including its specific melting point (80-85°C) and aqueous solubility (12.7 mg/mL) , make it suitable for use as a reference standard. Analytical laboratories can leverage these quantitative parameters to verify the identity and purity of incoming batches of this chiral intermediate, ensuring consistency across different synthetic runs or vendor sources.

Application
Selection Property
Validation Focus
Stereocontrolled synthesis of chiral molecules
(S)-enantiomer identity per specification
Stereochemical outcome by chiral HPLC
GAT inhibitor design and SAR studies
Reported (S)-stereochemistry for GAT target engagement
In vitro GAT inhibition assay
Piperidine-containing compound derivatization
Ester and hydrochloride handle for aqueous reactions
Reaction condition compatibility and product purity
Batch identity verification
Reported thermal and solubility parameters
Melting point and HPLC purity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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